2-Phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide
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Overview
Description
2-Phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a phenyl group attached to the nitrogen atom and another phenyl group attached to the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The reaction conditions often include the use of solvents such as dioxane and catalysts like copper iodide (CuI). The process may involve multiple steps, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles. This includes the use of environmentally friendly solvents and catalysts, as well as energy-efficient methods such as microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
2-Phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: It has been studied for its potential anti-inflammatory, antimicrobial, and anticancer properties
Medicine: It is being investigated for its potential use in the treatment of various diseases, including tuberculosis and cancer
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation . The compound may also interact with DNA or proteins, leading to changes in cellular function and ultimately exerting its biological effects .
Comparison with Similar Compounds
2-Phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide can be compared with other benzothiazole derivatives, such as:
2-Phenylbenzothiazole: This compound has a similar structure but lacks the acetamide group. .
N-(benzo[d]thiazol-2-yl)-2-phenylacetamide: This compound has a similar structure but with different substituents on the benzothiazole ring. .
The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and pathways, leading to its diverse biological activities .
Properties
IUPAC Name |
2-phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c24-19(14-15-8-3-1-4-9-15)22-17-12-7-13-18-20(17)25-21(23-18)16-10-5-2-6-11-16/h1-13H,14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKHSLZVMWENEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2SC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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